molecular formula C8H8N4O3 B15310676 N-ethyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine

N-ethyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine

Cat. No.: B15310676
M. Wt: 208.17 g/mol
InChI Key: AUOXSMQGNROUMV-UHFFFAOYSA-N
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Description

N-Ethyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine (CAS 101237-14-3) is an amine derivative of the versatile 7-nitrobenzofurazan (NBD) fluorophore. This compound features an ethylamine group, which is characteristic of the highly fluorescent NBD-amine family. These derivatives are widely utilized as fluorescent probes and tags in biochemical and analytical research due to their strong fluorescence upon binding, making them excellent tools for detecting and studying biological amines, amino acids, and other targets of interest . The NBD core is known for its environmental sensitivity, where the electron-donating amino group and the electron-withdrawing nitro group create a push-pull system that makes the fluorophore particularly responsive to its surroundings . This compound serves as a valuable building block in supramolecular chemistry and nanoscience, as the NBD moiety can be incorporated into larger molecular systems for studies on energy transfer processes . Furthermore, structurally similar NBD-amines have demonstrated specific biological activity, serving as foundational scaffolds in the development of inhibitors for protein-protein interactions, such as c-Myc-Max dimerization, which is a target in oncology research . The molecular formula is C8H8N4O3 with a molecular weight of 208.17 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C8H8N4O3

Molecular Weight

208.17 g/mol

IUPAC Name

N-ethyl-4-nitro-2,1,3-benzoxadiazol-7-amine

InChI

InChI=1S/C8H8N4O3/c1-2-9-5-3-4-6(12(13)14)8-7(5)10-15-11-8/h3-4,9H,2H2,1H3

InChI Key

AUOXSMQGNROUMV-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine typically involves the reaction of ethylamine with 4-chloro-7-nitrobenzo[c][1,2,5]oxadiazole (NBD-Cl) in the presence of a base such as N,N-diisopropylethylamine. The reaction is carried out in a solvent like tetrahydrofuran at room temperature for about an hour .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar routes as laboratory methods, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Corresponding amine derivatives.

    Oxidation: Oxidized forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-ethyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine involves its interaction with specific molecular targets, leading to fluorescence. The compound can bind to proteins or other biomolecules, causing changes in fluorescence intensity, which can be measured and analyzed . This property makes it useful in detecting and quantifying various biological and chemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and physicochemical properties of NBD derivatives are highly dependent on the substituent at the 4-amino position. Below is a systematic comparison with key analogs:

Key Observations :

  • Bulky substituents (e.g., adamantyl) result in lower yields (25%) due to steric hindrance during nucleophilic substitution .
  • Propargyl and azidopropyl groups enable click chemistry applications, with yields up to 65–76% under mild conditions .

Structure-Activity Relationships (SAR) :

  • The 7-nitro group is critical for inhibitory activity in c-Myc and InhA targets .
  • Polar substituents (e.g., carboxylic acid in JY-3-094) enhance solubility and potency by facilitating interactions with hydrophilic residues .
Physicochemical and Fluorescent Properties
Compound Name λₑₓ/λₑₘ (nm) Temperature Sensitivity Pressure Sensitivity Application Reference
NBD-ZY37 (dimethylamino-NBD) 422/500–570 High None Temperature dye in PSPs
NBD-F (fluoro-NBD) 465/550 Moderate None Fluorescent labeling
NBD-Cl 480/530 Low High Pressure-sensitive paints

Key Insights :

  • NBD derivatives with electron-donating groups (e.g., dimethylamino) exhibit red-shifted emission and higher temperature sensitivity .
  • The nitro group’s electron-withdrawing nature stabilizes the excited state, enhancing fluorescence quantum yield .

Biological Activity

N-ethyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine (often referred to as N-ethyl-NBD) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and fluorescent imaging. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₉H₈N₄O₃
Molecular Weight208.19 g/mol
CAS Number1481401-71-1
StructureChemical Structure

The compound's mechanism primarily involves its interaction with cellular pathways associated with cancer proliferation. Research indicates that N-ethyl-NBD acts as an inhibitor of the c-Myc transcription factor, which is crucial in regulating genes involved in cell growth and apoptosis. By inhibiting c-Myc, N-ethyl-NBD can induce cell cycle arrest and promote apoptosis in cancer cells.

Biological Activity and Case Studies

  • Anticancer Activity
    • A study demonstrated that N-ethyl-NBD significantly inhibited the growth of c-Myc over-expressing cell lines. The compound caused a proliferative arrest primarily in the G0/G1 phase of the cell cycle and induced apoptosis at higher concentrations .
    • In vitro experiments showed that N-ethyl-NBD reduced the expression of c-Myc-dependent luciferase reporters while minimally affecting NF-kB-responsive reporters, indicating its specificity in targeting c-Myc pathways .
  • Fluorescent Properties
    • N-ethyl-NBD is noted for its fluorescent properties, making it a useful probe in biological imaging. Its fluorescence can be utilized to track cellular processes and visualize tumor environments in real-time .
  • Toxicity Studies
    • Toxicological assessments have indicated that while N-ethyl-NBD exhibits potent anticancer effects, it also shows mild toxicity towards normal cells at certain concentrations. This highlights the need for careful dosage management in therapeutic applications .

Research Findings Summary

The following table summarizes key findings from various studies on N-ethyl-NBD:

Study ReferenceBiological ActivityKey Findings
Anticancer activityInhibits c-Myc expression; induces apoptosis
Fluorescent imagingEffective as a fluorescent probe for tracking
Toxicity assessmentMild toxicity at high concentrations

Q & A

Q. What are the standard synthetic routes for N-ethyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine, and how can reaction conditions be optimized for academic laboratory settings?

Methodological Answer: The synthesis typically involves nitration of a benzoxadiazole precursor followed by alkylation with ethylamine. Key steps include:

  • Nitration : Use concentrated HNO₃/H₂SO₄ at 0–5°C to introduce the nitro group at the 7-position .
  • Alkylation : React 4-chloro-7-nitrobenzoxadiazole with ethylamine in THF or acetonitrile, using a base like Cs₂CO₃ or NaHCO₃ to facilitate substitution. Reaction temperatures range from 35–50°C, with yields improved by slow addition of reagents .
  • Purification : Column chromatography (silica gel, 30% EtOAc/petroleum ether) or recrystallization ensures high purity (>95%) .

Q. Optimization Tips :

  • Use continuous flow reactors for controlled temperature and scalability .
  • Monitor reaction progress via TLC or LC-MS to minimize byproducts.

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Resolve aromatic protons (δ 8.5–6.2 ppm) and amine/ethyl group signals (δ 3.6–1.2 ppm). For example, the N–H proton appears as a singlet at δ 6.5–6.6 ppm .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated: 264.0840; observed: 264.0711) .
  • IR Spectroscopy : Identify nitro (1530–1350 cm⁻¹) and benzoxadiazole (1600–1450 cm⁻¹) stretches .

Q. Data Interpretation :

  • Compare experimental spectra with PubChem or literature references to validate structural assignments .

Q. What are the critical safety considerations when handling this compound in research laboratories?

Methodological Answer:

  • Hazard Classification : Acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
  • PPE Requirements :
    • Eye/Face : EN 166-certified goggles and face shields.
    • Skin : Nitrile gloves inspected for integrity; lab coats to avoid contamination.
    • Respiratory : P95 masks for dust/aerosol control .
  • Emergency Protocols :
    • Neutralize spills with sodium bicarbonate; wash exposed skin with soap/water .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound derivatives?

Methodological Answer:

  • Substituent Variation : Replace the ethyl group with hydrophobic (e.g., adamantyl) or polar (e.g., carboxylic acid) moieties to modulate target binding .
  • In Vitro Assays : Measure IC₅₀ values for target inhibition (e.g., c-Myc/Max heterodimer disruption) using fluorescence polarization or SPR .
  • Computational Modeling : Perform docking (AutoDock Vina) or MD simulations to predict binding modes with disordered proteins like Aβ42 .

Q. Case Study :

  • JY-3-094, a carboxylic acid derivative, showed 5× higher potency (IC₅₀ = 33 µM) than the parent compound due to improved hydrophobicity .

Q. What methodologies are employed to study the interaction of this compound with target proteins using biophysical techniques?

Methodological Answer:

  • Fluorescence Quenching : Monitor changes in intrinsic tryptophan fluorescence upon ligand binding .
  • Confocal Microscopy : Track cellular uptake and sublocalization (e.g., nucleolar accumulation in HeLa cells) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for protein-ligand interactions .

Q. Example :

  • Platinum complexes with N-ethyl derivatives exhibited cytoplasmic vacuolation in HeLa cells, suggesting non-apoptotic death pathways .

Q. How can fluorescence properties of this compound be exploited in cellular imaging studies?

Methodological Answer:

  • Fluorophore Design : Conjugate the compound to targeting moieties (e.g., tamoxifen for estrogen receptor imaging) .
  • Parameter Optimization :
    • Excitation/Emission : 450–470 nm (ex), 520–550 nm (em) .
    • Stokes Shift : ~70 nm reduces background noise in live-cell imaging .
  • Applications :
    • Track protein aggregation in neurodegenerative disease models (e.g., α-synuclein) .

Q. How to address discrepancies in synthetic yields or purity when scaling up reactions from literature protocols?

Methodological Answer:

  • Root-Cause Analysis :
    • Reagent Purity : Use HPLC-grade solvents to avoid side reactions .
    • Scale-Up Adjustments : Replace batch reactors with continuous flow systems for consistent mixing .
  • Yield Improvement :
    • Catalyst Screening : Test Pd/C vs. NaBH₄ for nitro group reduction .
    • Byproduct Mitigation : Add scavengers (e.g., silica-bound thiourea) during workup .

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